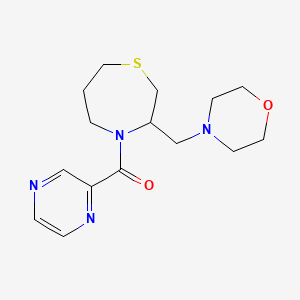

(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-pyrazin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S/c20-15(14-10-16-2-3-17-14)19-4-1-9-22-12-13(19)11-18-5-7-21-8-6-18/h2-3,10,13H,1,4-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHNMKHLRJRTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 284.36 g/mol. The structure features a morpholine moiety linked to a thiazepane ring and a pyrazine derivative, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is hypothesized that the morpholinomethyl group enhances the compound's solubility and bioavailability, while the thiazepane and pyrazinyl components may facilitate interactions with various receptors or enzymes.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate the activity of neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against a range of bacterial strains. |

| Anticancer | Demonstrated cytotoxic effects on various cancer cell lines. |

| Neuroprotective | Potential benefits in neurodegenerative models, possibly through anti-inflammatory mechanisms. |

| Analgesic | May reduce pain perception in animal models, indicating potential use in pain management. |

Case Studies and Research Findings

-

Antimicrobial Activity

- A study evaluated the antimicrobial efficacy of various derivatives of thiazepanes, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

- Anticancer Properties

-

Neuroprotective Effects

- Research conducted on models of oxidative stress showed that this compound reduced neuronal cell death in cultured neurons exposed to toxic agents. The proposed mechanism involves the modulation of oxidative stress markers and inflammatory cytokines .

Comparison with Similar Compounds

Structural Analogues of Pyrazin-2-yl Methanones

Compounds sharing the (pyrazin-2-yl)methanone core but differing in substituents are well-documented. Key examples include:

Key Observations :

- Aryl substituents (e.g., 4-methoxyphenyl, 4-chlorophenyl) enhance lipophilicity and enable π-π interactions, influencing antibacterial and spectroscopic properties .

- Nitrogen-rich heterocycles (e.g., piperazine, diazepane) improve solubility and target affinity, making them suitable for enzyme inhibition studies .

Physicochemical Properties

- Spectroscopic Data: (4-Chlorophenyl)(pyrazin-2-yl)methanone exhibits distinct ¹H-NMR peaks at δ 9.28 (s, pyrazine-H) and 8.09 (d, aryl-H), with a melting point of 75–77°C . These features serve as benchmarks for characterizing the target compound.

Q & A

Q. What are the critical parameters for synthesizing (3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone under reflux conditions?

The synthesis requires precise control of solvent composition, stoichiometry, and temperature. For example, a mixture of DMF and acetic acid (e.g., 5 mL DMF + 10 mL acetic acid) is commonly used to enhance solubility and reaction efficiency. Sodium acetate (0.02 mol) can act as a catalyst, while maintaining a reflux temperature (~100–120°C) for 2 hours ensures optimal cyclization. Post-reaction, recrystallization from DMF-ethanol improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- NMR Spectroscopy : Confirm the morpholinomethyl and pyrazine substituents via H and C chemical shifts.

- X-ray Crystallography : Resolve stereochemistry and bond angles, as demonstrated in similar pyrazolone derivatives .

- HPLC-MS : Verify molecular weight and purity (>95%) using reverse-phase chromatography with acetonitrile/water gradients.

Q. How should initial biological activity screening be designed for this compound?

Adopt a tiered approach:

In vitro assays : Test enzyme inhibition (e.g., kinases) or receptor binding at concentrations ranging from 1 nM to 100 µM.

Antioxidant capacity : Use DPPH or ABTS assays, as applied in phenolic compound studies, with IC calculations .

Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds.

Advanced Research Questions

Q. How can contradictory results in biological activity data be systematically resolved?

- Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).

- Environmental Controls : Replicate experiments under standardized pH, temperature, and ionic strength conditions, as seen in split-split plot designs .

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., pyrazine-morpholine hybrids) to identify structure-activity outliers .

Q. What experimental design optimizes yield and purity for large-scale synthesis?

Implement a Design of Experiments (DOE) approach:

- Factors : Solvent ratio (DMF:AcOH), reaction time (1–4 hours), and catalyst loading (NaOAc).

- Response Variables : Yield (%) and HPLC purity (%).

- Statistical Analysis : Use ANOVA to identify significant interactions, as applied in agricultural chemical studies .

Q. How can computational modeling predict the compound’s environmental fate and toxicity?

- QSAR Models : Corrogate logP and pKa values with biodegradation half-lives.

- Molecular Dynamics (MD) : Simulate interactions with biological membranes or enzymes, referencing INCHEMBIOL’s framework for environmental impact studies .

- Ecotoxicology : Apply species sensitivity distributions (SSDs) to estimate NOEC (No Observed Effect Concentration) for aquatic organisms.

Q. What strategies address stability challenges in varying pH conditions?

- pH-Rate Profiling : Conduct accelerated degradation studies at pH 1–10 (37°C) to identify hydrolysis-sensitive bonds.

- Excipient Screening : Test cyclodextrins or liposomal encapsulation to enhance stability, as used in antioxidant formulations .

- Solid-State Analysis : Monitor polymorph transitions via PXRD under humid conditions.

Q. How should researchers integrate this compound into existing pharmacological frameworks?

Q. What methodological frameworks ensure reproducibility across laboratories?

- Standard Operating Procedures (SOPs) : Document reaction conditions (e.g., inert atmosphere, stirring rates) to minimize variability.

- Inter-Lab Validation : Share samples with independent labs for NMR and LC-MS cross-checking, as seen in multi-center antioxidant studies .

- Data Transparency : Publish raw spectral data and chromatograms in supplementary materials.

Q. How can researchers design long-term stability studies for this compound?

- ICH Guidelines : Follow Q1A(R2) protocols for accelerated (40°C/75% RH) and long-term (25°C/60% RH) storage.

- Degradation Product Identification : Use HR-MS/MS to characterize impurities, referencing pyrazolone degradation pathways .

- Container Closure Systems : Test glass vs. polymer packaging for leachable interference via ICP-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.